molecular formula C7H6BrI B1589116 2-Iodobenzyl bromide CAS No. 40400-13-3

2-Iodobenzyl bromide

Cat. No. B1589116
CAS RN: 40400-13-3
M. Wt: 296.93 g/mol
InChI Key: GQFITODJWOIYPF-UHFFFAOYSA-N
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Description

2-Iodobenzyl bromide is a reagent used in organic synthesis. It is a versatile reagent that can be used for a variety of chemical reactions and is used in a wide range of scientific research applications. It can be used as a building block for organic synthesis, as a catalyst in organic synthesis, and as a substrate for enzymatic reactions. 2-Iodobenzyl bromide is a useful reagent for scientists in both academic and industrial settings.

Scientific Research Applications

  • Synthesis of glucagon-like peptide 1 receptor agonists

    • Field : Medicinal Chemistry
    • Application : 2-Iodobenzyl bromide has been used in the synthesis of glucagon-like peptide 1 receptor agonists . These agonists are used to treat type II diabetes .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • Synthesis of 2-methylquinazolines

    • Field : Organic Chemistry
    • Application : 2-Iodobenzyl bromide has been used in the synthesis of 2-methylquinazolines . These compounds have various pharmacological activities .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • Distributed Drug Discovery (D3)

    • Field : Drug Discovery
    • Application : 2-Iodobenzyl bromide is a key component of the synthetic and computational stages of D3 . D3 proposes solving large drug discovery problems by breaking them into smaller units for processing at multiple sites .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles

    • Field : Organic Chemistry
    • Application : 2-Iodobenzyl bromide has been used in the one-pot synthesis of novel 2,3-dihydro-1H-indazoles . These compounds are important structural units found in a wide range of biologically active compounds .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • Synthesis of Various Brominated Compounds

    • Field : Chemical Synthesis
    • Application : 2-Iodobenzyl bromide is a commercially available compound that can be used in the synthesis of various brominated compounds .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • Proteomics Research
    • Field : Proteomics
    • Application : 2-Iodobenzyl bromide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .

properties

IUPAC Name

1-(bromomethyl)-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFITODJWOIYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465568
Record name 2-Iodobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodobenzyl bromide

CAS RN

40400-13-3
Record name 2-Iodobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodobenzyl Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a dry 100 mL 3-necked flask equipped with a nitrogen inlet and a magnetic stirrer were added 5.00 g of 2-iodobenzyl alcohol (Aldrich) and 20 mL of anhydrous CH2Cl2. The resulting suspension was cooled to 0° C. and treated with 0.71 mL of PBr3 (Aldrich) by dropwise addition over a 2 minute period. The solid slowly dissolved giving a light yellow solution which was stirred under nitrogen at 0° C. for 2 h and then allowed to warm to RT with continued stirring for 18 h. The solution was concentrated in vacuo to dryness and the residue was dissolved in 60 mL of ethyl ether. The ether solution was washed with ice cold 5% aqueous NaHCO3 (3×50 mL), dried over anhydrous Na2SO4, and concentrated in vacuo to afford 5.65 g (89%) of 2-iodobenzyl bromide as a white crystalline solid, m.p. 52-54° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.71 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-iodobenzyl alcohol (50 g) in diethyl ether (500 mL), cooled in an ice-water bath, was added dropwise phosphorus tribromide (28 mL). The reaction mixture was chilled in a refrigerator for 3.5 h, then quenched by slow addition of methanol (50 mL). The mixture was washed with water, then saturated sodium bicarbonate, then water (100 mL each). The organic phase was dried (MgSO4), filtered and concentrated under reduced pressure to a white solid, which was triturated in hexane and collected by filtration to yield 58 g (91%) of the title material of Step A as a solid, mp 55-57° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

22 g of 2-iodotoluene, 100 ml of carbon tetrachloride, 19.67 g of N-bromo succinimide and 1 g of benzoyl peroxide are mixed together and heated to reflux for 8 hours. After filtering, the insoluble part is rinsed with carbon tetrachloride and the filtrate is distilled off, firstly under atmospheric pressure, then under reduce pressure. The expected product is obtained, and used just as it is for the continuation of the synthesis.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
19.67 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodobenzyl bromide
Reactant of Route 2
Reactant of Route 2
2-Iodobenzyl bromide
Reactant of Route 3
Reactant of Route 3
2-Iodobenzyl bromide
Reactant of Route 4
Reactant of Route 4
2-Iodobenzyl bromide
Reactant of Route 5
Reactant of Route 5
2-Iodobenzyl bromide
Reactant of Route 6
Reactant of Route 6
2-Iodobenzyl bromide

Citations

For This Compound
225
Citations
E Abele, S Belyakov, T Beresneva, L Golomba… - Chemistry of …, 2016 - Springer
A novel palladium-catalyzed domino reaction of 2-methylindoles with 2-iodobenzyl bromide in the system Pd(OAc) 2 /Xantphos/t-BuOK/PhMe leading to indole-fused tricyclo[7,3,1,0 2,7 ]…
Number of citations: 3 link.springer.com
E Abele, L Golomba, T Beresneva, J Visnevska… - Arkivoc, 2012 - arkat-usa.org
… Our first experiments showed that cyclization of oxime 10 in the system 2-iodobenzyl bromide (11a)/solid Cs2CO3/Pd2(dba)3/Xantphos/dry dioxane afforded oxadiazepine 24 as a main …
Number of citations: 11 www.arkat-usa.org
E Abele, S Belyakov, T Beresneva… - Current Organic …, 2016 - ingentaconnect.com
… Using Ag2CO3 as an additive in the above palladium catalyzed cascade reaction of 2-methylindole with 2-iodobenzyl bromide leads to the desired product in only 5% yield with low …
Number of citations: 2 www.ingentaconnect.com
D Marosvölgyi-Haskó, A Takács, Z Riedl, L Kollár - Tetrahedron, 2011 - Elsevier
… Similarly, in this paper, the highly chemoselective cycloaminocarbonylation of bifunctional 2-iodobenzyl bromide towards the variety of N-substituted 1-isoindolinones of pharmaceutical …
Number of citations: 55 www.sciencedirect.com
L Golomba, E Abele, S Belyakov - Chemistry of Heterocyclic Compounds, 2012 - Springer
… 3 from N-hydroxyacetamidine (1) and 2-iodobenzyl bromide. There is in the literature only a … two- phase system 2-iodobenzyl bromide–solid potassium carbonate–18-crown-6–toluene. …
Number of citations: 4 link.springer.com
R Betz, P Klüfers - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
… The title compound, C 13 H 18 IN 4 + ·Br − ·2H 2 O, is a quaternary ammonium salt derived from 2-iodobenzyl bromide and hexamethylenetetramine. Two water molecules per …
Number of citations: 5 scripts.iucr.org
D Marosvölgyi-Haskó, A Petz, A Takács, L Kollár - Tetrahedron, 2011 - Elsevier
… In this paper we describe the systematic investigation of the cycloaminocarbonylation of bifunctional 2-iodobenzyl bromide and 1,2-diiodobenzene substrates towards …
Number of citations: 34 www.sciencedirect.com
N Arai, M Takahashi, M Mitani, A Mori - Synlett, 2006 - thieme-connect.com
… carried out by the reaction of imidazole with 2-iodobenzyl bromide. Treatment of imidazole with sodium hydride followed by addition of 2-iodobenzyl bromide afforded 1a in 88% yield. …
Number of citations: 35 www.thieme-connect.com
C Liu, H Yang, C Zhu, H Fu - RSC advances, 2019 - pubs.rsc.org
… As shown in Table 2, we first surveyed reactivity of substrates (1) using 2-iodobenzyl bromide (2a) as … Finally, several substituted 2-iodobenzyl bromide (2) were applied with 3-benzyl-1-…
Number of citations: 6 pubs.rsc.org
D Lu, C Ma, S Yuan, L Zhou… - Advanced Synthesis & …, 2015 - Wiley Online Library
… The model substrates initially used to evaluate the domino reaction were 2-iodobenzyl bromide and L-phenylalaninamide (Table 1). It was observed that CuCl, CuBr and CuI could all …
Number of citations: 6 onlinelibrary.wiley.com

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